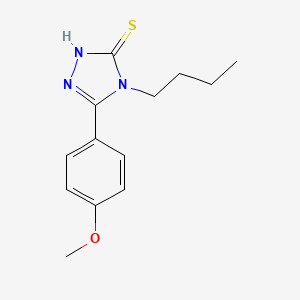

4-butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

4-Butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a sulfur-containing thiol group at position 3, a butyl substituent at position 4, and a 4-methoxyphenyl group at position 4.

The thiol group enables further functionalization, such as S-alkylation or Schiff base formation, to generate derivatives with tailored bioactivity .

Properties

IUPAC Name |

4-butyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-3-4-9-16-12(14-15-13(16)18)10-5-7-11(17-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKWPLBNUPKFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NNC1=S)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with butyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyl compounds under acidic or basic conditions to yield the desired triazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that 4-butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol demonstrates activity against a range of pathogenic bacteria and fungi. This makes it a candidate for further development as an antimicrobial agent in pharmaceuticals .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that certain derivatives of triazoles can inhibit inflammatory pathways, suggesting potential therapeutic applications in treating conditions characterized by inflammation .

Anticancer Potential

Emerging research has highlighted the anticancer properties of triazole compounds. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, providing a basis for its exploration as an anticancer drug .

Luminescent Materials

The unique structural features of triazole compounds allow them to be incorporated into luminescent materials. Recent studies have explored their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable photophysical properties .

Coordination Chemistry

Triazoles are known to act as ligands in coordination complexes. The ability of this compound to coordinate with metal ions opens avenues in catalysis and materials development, particularly in creating novel catalysts for organic transformations .

Agricultural Applications

The compound's potential use in agriculture stems from its antifungal properties. Research indicates that triazole derivatives can be effective fungicides, protecting crops from fungal infections while potentially being less toxic than traditional chemicals . This aspect is particularly important given the increasing demand for sustainable agricultural practices.

Case Studies

Mechanism of Action

The mechanism of action of 4-butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. These interactions can lead to the inhibition of specific pathways, such as those involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antioxidant Activity

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): Exhibits potent radical scavenging in DPPH• and ABTS•+ assays due to electron-donating -NH₂ and -SH groups .

- 4-Butyl-5-(4-methoxyphenyl) analog: Predicted to show moderate antioxidant activity owing to the methoxy group, though less than amino-substituted derivatives .

Antimicrobial and Antifungal Activity

- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol : Demonstrated antifungal and antibiotic activity, likely due to the phenyl and methoxy groups disrupting microbial membranes .

- 3-(3-Chlorophenyl)-6-aryl-triazolothiadiazoles : Showed significant antimicrobial activity against Gram-positive bacteria and fungi .

Antiviral Potential

Urease Inhibition

- 4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Identified as a urease inhibitor, critical for managing Helicobacter pylori infections .

Physicochemical Properties

- Thermal Stability : Triazole-thiols with aromatic substituents (e.g., 4-nitrophenyl) exhibit higher melting points due to π-π stacking .

Biological Activity

4-butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, characterized by its thiol group and aromatic substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections detail its synthesis, biological activity, and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 313.38 g/mol. The compound features a triazole ring which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃OS |

| Molecular Weight | 313.38 g/mol |

| CAS Number | 92043-23-7 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : Starting from appropriate precursors such as hydrazine derivatives.

- Thiol Group Introduction : The thiol group is integrated into the triazole structure through specific reactions involving sulfur-containing reagents.

- Alkylation : The butyl group is introduced via alkylation reactions.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects:

- Cell Lines Tested :

- Melanoma (IGR39)

- Triple-negative breast cancer (MDA-MB-231)

- Pancreatic carcinoma (Panc-1)

In studies, it was found that compounds similar to this compound demonstrated higher cytotoxicity against melanoma cells compared to other cancer types .

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 6.25 µg/mL |

| Pseudomonas aeruginosa | 12.5 µg/mL |

| Escherichia coli | 6.25 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

The presence of the thiol group in the structure may enhance its ability to modulate inflammatory pathways. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : Binding to specific enzymes or receptors through hydrogen bonding facilitated by the thiol group.

- Cellular Uptake : The lipophilic nature of the butyl and methoxy groups may enhance cellular permeability.

Case Studies

- Study on Anticancer Activity : A recent study evaluated various triazole derivatives for their efficacy against cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of triazole derivatives highlighted that compounds containing thiol groups showed enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-thiol counterparts .

Q & A

Q. Basic Research Focus

- LC-MS : Confirms molecular weight and purity (>95% by area normalization) .

- ¹H/¹³C NMR : Assigns substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- X-ray crystallography : Resolves tautomeric forms and crystal packing (e.g., C–S bond lengths: 1.68–1.72 Å) .

- FT-IR : Detects thiol (2550–2600 cm⁻¹) and triazole (1500–1600 cm⁻¹) vibrations .

How can conflicting bioactivity data across studies be systematically analyzed?

Advanced Research Focus

Contradictions often stem from assay variability or compound stability:

- Meta-analysis : Pool IC₅₀ values from multiple studies (e.g., antibacterial activity against S. aureus) and apply statistical weighting .

- Stability testing : Monitor degradation under assay conditions (pH, temperature) via HPLC .

- Proteomic profiling : Identify off-target interactions using affinity chromatography-MS .

What safety protocols are essential when handling triazole-thiol derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.